molecular formula C6H6O3 B15331466 4-Oxocyclopent-2-enecarboxylic acid

4-Oxocyclopent-2-enecarboxylic acid

Cat. No.: B15331466
M. Wt: 126.11 g/mol
InChI Key: STBLLJMPQUSYBI-UHFFFAOYSA-N
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Description

4-Oxocyclopent-2-enecarboxylic acid is an organic compound with the molecular formula C₆H₆O₃. It is characterized by a cyclopentene ring with a carboxylic acid and a ketone functional group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Oxocyclopent-2-enecarboxylic acid can be synthesized through several methods. One common approach involves the cycloaddition reaction followed by hydrolysis and ring-opening reactions. For instance, a [2 + 2] cycloaddition reaction can be employed, followed by hydrolysis under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. The use of eco-friendly solvents and bases, such as water and sodium bicarbonate, has been explored to improve the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Oxocyclopent-2-enecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or esters, while reduction can produce alcohols .

Scientific Research Applications

4-Oxocyclopent-2-enecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-oxocyclopent-2-enecarboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxocyclopent-2-enecarboxylic acid is unique due to its combination of a ketone and carboxylic acid functional group on a cyclopentene ring. This structure imparts specific reactivity and properties that are valuable in various chemical and industrial applications.

Properties

IUPAC Name

4-oxocyclopent-2-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c7-5-2-1-4(3-5)6(8)9/h1-2,4H,3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBLLJMPQUSYBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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